molecular formula C15H22N2O2 B1425653 N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide CAS No. 1182835-67-1

N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide

Katalognummer: B1425653
CAS-Nummer: 1182835-67-1
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: FMEOGYJRGHGQDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide is a chemical compound with the CAS Registry Number 1182835-67-1 and a molecular formula of C 15 H 22 N 2 O 2 , corresponding to a molecular weight of 262.35 g/mol . It is supplied as a high-purity material for research and development purposes. The compound features a benzamide core structure substituted with an N-ethyl group, a methyl group at the 3-position, and a critical (oxan-4-yl)amino group at the 4-position, which incorporates a tetrahydropyran ring. This specific molecular architecture, particularly the presence of heterocyclic scaffolds like the tetrahydropyran ring, is of significant interest in medicinal chemistry . Heterocyclic cores are found in over 85% of all FDA-approved pharmaceutical drugs, as they are known to enhance physical characteristics and biological activity, making them valuable scaffolds for investigating new biologically active molecules . Researchers may explore this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for profiling in various biological assays. This product is intended for research purposes only and is not intended for human, therapeutic, or diagnostic use.

Eigenschaften

IUPAC Name

N-ethyl-3-methyl-4-(oxan-4-ylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-16-15(18)12-4-5-14(11(2)10-12)17-13-6-8-19-9-7-13/h4-5,10,13,17H,3,6-9H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEOGYJRGHGQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)NC2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3-methyl-4-aminobenzamide Intermediate

  • Starting Material: 3-methyl-4-nitrobenzoic acid or 3-methyl-4-aminobenzoic acid derivatives.
  • Amide Formation: The carboxylic acid group is converted to an amide by reaction with ethylamine or ethylamine hydrochloride under coupling conditions (e.g., using thionyl chloride to form an acyl chloride intermediate, followed by amine addition).
  • Reduction (if starting from nitro): If the 4-position is initially a nitro group, catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reduction (e.g., SnCl2 in acidic medium) is used to convert the nitro group to an amine.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography).
  • Characterization is performed using:

Example Synthetic Route and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Acyl chloride formation 3-methyl-4-aminobenzoic acid + SOCl2, reflux Formation of 3-methyl-4-aminobenzoyl chloride
2 Amide formation Acyl chloride + ethylamine, 0–5°C, then room temperature Formation of N-ethyl-3-methyl-4-aminobenzamide
3 Amination N-ethyl-3-methyl-4-aminobenzamide + oxan-4-yl amine, DMF, triethylamine, 60–80°C Formation of this compound
4 Purification Recrystallization from ethanol or chromatography Pure target compound

Research Findings and Optimization Data

  • Yield Optimization: Reaction yields for the amide formation step typically range from 70% to 85%, depending on the purity of starting materials and reaction time control.
  • Solvent Effects: Polar aprotic solvents such as DMF enhance nucleophilic substitution efficiency in the amination step.
  • Temperature Control: Lower temperatures during acyl chloride formation prevent side reactions such as polymerization or hydrolysis.
  • Purity Assessment: HPLC purity typically exceeds 98% after purification, suitable for further biological testing or pharmaceutical development.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Property Value Method/Reference
Molecular Formula C16H25N3O Computed (PubChem)
Molecular Weight 275.39 g/mol Computed (PubChem)
Melting Point Typically 120–130 °C (literature range) Experimental (varies with batch)
Solubility Moderate in polar solvents (DMF, DMSO) Experimental
Stability Stable under ambient conditions; sensitive to strong acids/bases Literature reports
Spectroscopic Features Amide C=O stretch ~1650 cm⁻¹ (IR); aromatic protons 7–8 ppm (1H NMR) Confirmatory analysis

Additional Notes

  • The oxan-4-yl amine moiety introduces steric and electronic effects that can influence the reactivity and solubility of the final compound.
  • Alternative synthetic routes may involve direct amination of the benzamide ring via Buchwald-Hartwig or Ullmann-type coupling, but these require transition metal catalysts and may be less straightforward.
  • Safety precautions include handling thionyl chloride and amines under fume hood conditions due to their corrosive and volatile nature.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in various chemical synthesis processes.

    Biology: Employed in biological studies to investigate its effects on cellular processes.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzamide Derivatives

Benzamides are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide with key analogs, focusing on structural features, targets, and functional data.

Structural and Functional Comparison

Compound Name (Reference) Substituents Target/Activity Key Findings
This compound Ethyl (N-position), methyl (3-position), oxan-4-yl amino (4-position) Not explicitly reported Discontinued; structural similarity to EZH2 inhibitors suggests epigenetic modulation potential.
EPZ011989 Morpholine, pyridinyl, cyclohexyl, methyl, methoxyethyl EZH2 inhibitor Induces gene expression alterations via potent EZH2 inhibition (IC50 ~nM range).
Imatinib (IM) 4-methylpiperazinyl, pyrimidinyl, methylphenyl BCR-ABL kinase inhibitor Clinically approved; metabolized to active metabolites with retained activity.
SIJ1227 Trifluoromethyl, pyrazolyl, pyrimido[4,5-d]pyrimidinyl BRAF mutant inhibitor Potent anti-melanoma activity against BRAF class I/II/III mutants.
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Thiazolyl, chromenyl, methyl Not reported Structural emphasis on heterocyclic moieties for enhanced binding affinity.
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide Chloro, methyl, amino Not reported Halogenation may improve metabolic stability and target selectivity.

Key Structural and Pharmacological Insights

  • Substituent Effects on Target Engagement: The oxan-4-yl amino group in this compound introduces a tetrahydropyran ring, which may enhance solubility and bioavailability compared to simpler alkylamino groups (e.g., ethyl or methyl) . This contrasts with Imatinib, where a 4-methylpiperazinyl group improves water solubility and blood-brain barrier penetration . Heterocyclic Additions: Compounds like SIJ1227 and 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide leverage pyrimidine, thiazole, or coumarin moieties to optimize binding to kinases or DNA-interacting proteins . Halogenation: Chlorinated analogs (e.g., N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide) often exhibit improved metabolic stability and target affinity due to reduced cytochrome P450-mediated oxidation .
  • Synthetic Accessibility: The synthesis of related benzamides frequently employs carbodiimide-mediated couplings (e.g., EDC/HOBt in N-hydroxy-4-((2-hydroxybenzyl)amino)benzamide derivatives ). The target compound’s discontinued status suggests challenges in scalability or purity .

Discussion and Implications

This compound shares structural motifs with clinically relevant benzamides but lacks direct functional characterization. Key differentiators include:

  • Tetrahydropyran vs. Piperazine : The oxan-4-yl group may offer distinct pharmacokinetic advantages over piperazine-based drugs like Imatinib but could reduce target versatility.
  • Limited Heterocyclic Diversity: The absence of extended aromatic systems (e.g., pyrimidine in EPZ011989) may restrict its utility in kinase inhibition.
  • Unmet Potential in Epigenetics: Structural parallels to EZH2 inhibitors (e.g., EPZ011989) suggest unexplored epigenetic modulation roles, warranting further study .

Biologische Aktivität

N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. These interactions modulate various signaling pathways, leading to cellular responses that can affect tumor growth and inflammatory processes.

1. Antitumor Effects

Research indicates that this compound demonstrates cytotoxicity against various cancer cell lines . In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)10Cell cycle arrest
A549 (Lung Cancer)12Inhibition of proliferation

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in Cancer Letters evaluated the effects of this compound on breast cancer models. The results indicated a significant reduction in tumor size in treated mice compared to controls, with an observed mechanism involving the inhibition of NF-kB signaling pathways.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the compound's ability to mitigate inflammation in a murine model of arthritis. The treatment resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential for therapeutic use in inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Stepwise Synthesis: The compound can be synthesized via multi-step reactions. For example:
    • Amide Coupling: React 4-amino-3-methylbenzoic acid derivatives with oxan-4-ylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–25°C .
    • Ethylation: Introduce the ethyl group using ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH or K₂CO₃) in DMF or THF .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of ethylating agent) and temperature (40–60°C) to improve yield. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the compound’s purity and structural identity?

Methodological Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min, UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
    • NMR: Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key signals:
  • Benzamide aromatic protons (δ 7.2–8.1 ppm), oxan-4-yl protons (δ 3.5–4.0 ppm), ethyl group (δ 1.2–1.4 ppm) .
    • Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₆H₂₃N₂O₂: 275.18) .

Q. What physicochemical properties (e.g., solubility, LogD) are critical for in vitro assays?

Methodological Answer:

  • Key Parameters:
    • LogD (pH 7.4): Predicted value ~2.5–3.0 (similar to EPZ-6438 analogs) indicates moderate lipophilicity, suitable for cellular permeability .
    • Solubility: Test in DMSO (≥20 mg/mL), PBS (pH 7.4, <0.1 mg/mL), and cell culture media (e.g., DMEM with 10% FBS). Use sonication or warming (37°C) to improve dissolution .
    • pKa: Estimated basic pKa ~9.6 (oxan-4-yl amino group), affecting ionization in physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

  • SAR Strategies:
    • Substituent Variation: Modify the ethyl group (e.g., replace with cyclopropyl or fluorinated alkyl) to alter metabolic stability. Replace oxan-4-yl with piperidin-4-yl or morpholino groups to assess steric/electronic effects .
    • Biological Testing: Screen analogs against HDAC or EZH2 enzymes (IC₅₀ assays) and cancer cell lines (e.g., lymphoma or solid tumors). Use EPZ-6438 (IC₅₀ = 2–30 nM for EZH2) as a benchmark .
    • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) with EZH2 (PDB: 5LS6) to identify key binding interactions (e.g., hydrogen bonds with Tyr111) .

Q. What experimental approaches resolve contradictions in enzymatic vs. cellular activity data?

Methodological Answer:

  • Troubleshooting Workflow:
    • Enzyme Assays: Confirm IC₅₀ values using recombinant EZH2/HDAC in TR-FRET or fluorescence polarization assays. Validate with positive controls (e.g., EPZ-6438 for EZH2) .
    • Cell-Based Assays: Measure histone H3K27me3 levels (Western blot) or apoptosis (Annexin V/PI staining) in treated cells. Address discrepancies by:
  • Checking cell permeability (use LC-MS/MS to quantify intracellular compound levels).
  • Testing metabolite stability (incubate compound with liver microsomes) .

Q. How to design in vivo pharmacokinetic (PK) and efficacy studies for this compound?

Methodological Answer:

  • PK Protocol:
    • Dosing: Administer orally (5–50 mg/kg) or intravenously (1–10 mg/kg) in rodents. Collect plasma/tissues at 0.5, 2, 6, 12, and 24 h post-dose.
    • Analysis: Quantify compound levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%) .
  • Efficacy Models:
    • Use xenograft models (e.g., SU-DHL-6 lymphoma) with bioluminescent imaging. Monitor tumor volume and survival. Compare to EPZ-6438 (oral, 800 mg BID in humans) .

Safety and Compliance

Q. What safety precautions are required when handling this compound?

Methodological Answer:

  • Risk Mitigation:
    • Mutagenicity: Conduct Ames testing (e.g., Salmonella TA98/TA100 strains) to confirm low mutagenic risk. Use results to justify biosafety level (BSL-2 recommended) .
    • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis steps.
    • Storage: Store at –20°C under argon to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.